molecular formula C9H8BrClF2N2 B13652931 (R)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride

(R)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride

Katalognummer: B13652931
Molekulargewicht: 297.53 g/mol
InChI-Schlüssel: VQTNWBNSCQWISA-PGMHMLKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, bromine, and difluorobenzonitrile

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the aminoethyl group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the aminoethyl group, potentially leading to the formation of different functional groups.

    Reduction: Reduction reactions can be used to alter the bromine or difluorobenzonitrile components.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines or other reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound can be used to study the effects of bromine and fluorine substitutions on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological systems.

Medicine

In medicine, ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific chemical properties. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group may interact with enzymes or receptors, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-(1-Aminoethyl)benzonitrile hydrochloride: This compound lacks the bromine and fluorine substitutions, making it less reactive in certain contexts.

    4-Bromophenyl 4-bromobenzoate: This compound has similar bromine substitutions but lacks the aminoethyl and difluorobenzonitrile components.

    Other difluorobenzonitrile derivatives: These compounds may share some chemical properties but differ in their specific functional groups and reactivity.

Uniqueness

®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is unique due to its combination of aminoethyl, bromine, and difluorobenzonitrile groups. This combination provides a distinct set of chemical properties that can be leveraged in various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H8BrClF2N2

Molekulargewicht

297.53 g/mol

IUPAC-Name

3-[(1R)-1-aminoethyl]-4-bromo-2,6-difluorobenzonitrile;hydrochloride

InChI

InChI=1S/C9H7BrF2N2.ClH/c1-4(14)8-6(10)2-7(11)5(3-13)9(8)12;/h2,4H,14H2,1H3;1H/t4-;/m1./s1

InChI-Schlüssel

VQTNWBNSCQWISA-PGMHMLKASA-N

Isomerische SMILES

C[C@H](C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl

Kanonische SMILES

CC(C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.